molecular formula C11H12BrNO B1352089 5-Bromo-2-butoxybenzonitrile CAS No. 515845-97-3

5-Bromo-2-butoxybenzonitrile

Cat. No.: B1352089
CAS No.: 515845-97-3
M. Wt: 254.12 g/mol
InChI Key: YDQWWLJODKVJMT-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxybenzonitrile: is a benzene derivative with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . This compound has gained significant attention in scientific research due to its diverse applications in various industries.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-butoxybenzonitrile typically involves the bromination of 2-butoxybenzonitrile. One common method is the monobromination reaction using N-bromosuccinimide (NBS) in the presence of sulfuric acid . This reaction is carried out under mild conditions to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-butoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include alcohols or amines.

    Coupling Reactions: Products are typically biaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-2-butoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a probe in biochemical assays to understand molecular mechanisms.

Medicine: It is used to synthesize novel therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of dyes and pigments.

Comparison with Similar Compounds

  • 5-Bromo-2-chlorobenzonitrile
  • 5-Bromo-2-methoxybenzonitrile
  • 5-Bromo-2-ethoxybenzonitrile

Comparison: 5-Bromo-2-butoxybenzonitrile is unique due to its butoxy group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different solubility, stability, and reactivity profiles, making it suitable for specific applications.

Properties

IUPAC Name

5-bromo-2-butoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQWWLJODKVJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408215
Record name 5-bromo-2-butoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515845-97-3
Record name 5-bromo-2-butoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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